
4egi-1
Overview
Description
4EGI-1 (eIF4E/eIF4G Interaction Inhibitor 1) is a small-molecule inhibitor that selectively disrupts the interaction between eukaryotic initiation factor 4E (eIF4E) and eIF4G, a critical step in cap-dependent translation initiation . By binding to eIF4E at a site distinct from the cap-binding pocket, this compound destabilizes the eIF4F complex (composed of eIF4E, eIF4G, and eIF4A), thereby suppressing the translation of oncogenic proteins such as cyclin D1, c-Myc, and survivin . This mechanism has been validated in diverse cancer models, including multiple myeloma, non-small cell lung cancer (NSCLC), and colorectal cancer, where this compound induces apoptosis and enhances chemosensitivity .
Key biochemical properties of this compound include:
Preparation Methods
The synthesis of 4EGI-1 involves several steps. The key synthetic route includes the formation of a thiazole ring and the subsequent attachment of a dichlorophenyl group. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
4EGI-1 undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the nitro group present in this compound, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but often include modified versions of the original compound with altered biological activities .
Scientific Research Applications
Glioma Treatment
4EGI-1 has been extensively studied for its effects on glioma cells. In vitro studies showed that it induces apoptosis in U87 glioma cells by activating intrinsic apoptotic pathways and causing mitochondrial dysfunction. In vivo, this compound significantly inhibited tumor growth in U87 xenograft models without causing organ toxicity .
Breast Cancer Stem Cells
Research indicates that this compound selectively targets breast cancer stem cells (CSCs) by inhibiting translation processes critical for their survival. It reduces the expression of stemness markers such as NANOG and OCT4 while promoting differentiation and suppressing tumor angiogenesis . The compound demonstrated increased cytotoxicity against breast CSCs compared to non-CSCs, suggesting its potential as a targeted therapy for aggressive breast cancers.
Lung Cancer
In lung cancer models, this compound has been shown to enhance the efficacy of TRAIL (TNF-related apoptosis-inducing ligand) therapy by upregulating DR5 expression and downregulating c-FLIP, leading to increased apoptosis in tumor cells . This dual action not only promotes cell death but also sensitizes tumors to existing therapies.
Mesothelioma
Studies have revealed that this compound induces cytotoxicity in mesothelioma cell lines, suggesting its potential as a therapeutic agent for this aggressive cancer type. The compound's ability to disrupt cap-dependent translation may provide a novel approach to treating mesothelioma, which often exhibits resistance to conventional therapies .
Summary of Findings
Case Studies
Case Study 1: Glioma Treatment with this compound
In a controlled study involving U87 glioma cells, treatment with this compound resulted in a marked reduction in cell viability and increased apoptosis rates compared to untreated controls. The study utilized flow cytometry and TUNEL staining to quantify these effects, demonstrating the compound's potential as an effective glioma therapy .
Case Study 2: Breast Cancer Stem Cells
A study focusing on breast CSCs showed that treatment with this compound led to significant reductions in tumor growth and alterations in cell morphology indicative of differentiation. This was linked to decreased levels of critical oncogenic mRNAs, supporting the hypothesis that targeting translation initiation can effectively combat CSC-driven tumorigenesis .
Mechanism of Action
The mechanism of action of 4EGI-1 involves its interaction with the eukaryotic initiation factor 4E (eIF4E). By binding to eIF4E, this compound prevents the association of eIF4E with eIF4G, another initiation factor. This disruption inhibits the formation of the eIF4F complex, which is essential for the initiation of translation. As a result, the translation of mRNA into proteins is impaired, leading to reduced protein synthesis and the inhibition of cancer cell growth . The molecular targets and pathways involved include the mTOR pathway, which regulates the activity of eIF4E-binding proteins (4E-BPs) and their interaction with eIF4E .
Comparison with Similar Compounds
3-Substituted Indazole Derivatives
These compounds are configurationally locked mimetics of 4EGI-1, designed to improve binding affinity and metabolic stability.
Key Findings :
- Indazole derivatives with 3,4-dihydroxy substitutions (e.g., 1t) exhibit superior potency due to enhanced hydrogen bonding with eIF4E .
- Unlike this compound, certain derivatives (e.g., 1b) retain activity in cells resistant to mTOR inhibitors .
4EBP1-Derived Peptides
4EBP1 competes with eIF4G for eIF4E binding, but unlike this compound, it requires phosphorylation for dissociation.
Key Findings :
- This compound synergizes with 4EBP1 to suppress cap-dependent translation, while peptides lack this dual mechanism .
Anisomycin and CHX (Traditional Translation Inhibitors)
These broad-spectrum inhibitors block all protein synthesis, unlike this compound.
Key Findings :
- This compound reduces cyclin D1 and survivin expression without affecting housekeeping proteins (e.g., β-actin) , whereas anisomycin indiscriminately halts all translation.
Biological Activity
4EGI-1, a small molecule inhibitor of the eIF4E/eIF4G interaction, has garnered attention for its potential therapeutic applications in various cancers. By disrupting the assembly of the eIF4F complex, this compound inhibits cap-dependent translation initiation, leading to reduced expression of oncogenic proteins and subsequent induction of apoptosis in cancer cells. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various cancer models, and relevant case studies.
This compound primarily functions by:
- Inhibiting eIF4F Complex Formation : By preventing the interaction between eIF4E and eIF4G, this compound disrupts the translation initiation process critical for cancer cell survival and proliferation .
- Inducing Apoptosis : The compound triggers apoptotic pathways through mitochondrial dysfunction and endoplasmic reticulum (ER) stress. In particular, it activates the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax and Noxa .
- Modulating Protein Expression : this compound downregulates several key proteins involved in cell cycle regulation and survival, including c-myc, cyclin D1, and survivin .
Efficacy in Cancer Models
Numerous studies have documented the efficacy of this compound across different cancer types:
Table 1: Summary of this compound Efficacy in Various Cancer Models
Case Studies
Several case studies have illustrated the translational potential of this compound:
- Glioma Treatment : In a study involving U87 glioma cells, treatment with this compound resulted in significant apoptosis as evidenced by TUNEL staining and flow cytometry analysis. This study also demonstrated that this compound effectively inhibited tumor growth in a xenograft model without causing organ toxicity .
- Myeloma Cells : Research on multiple myeloma highlighted that this compound induced apoptosis through ER stress mechanisms. The compound was shown to significantly reduce cell viability across various myeloma cell lines, establishing its potential as a therapeutic agent for this malignancy .
- Breast Cancer Stem Cells : A study focusing on breast cancer stem cells revealed that this compound selectively inhibited translation of mRNAs critical for stem cell maintenance, thereby promoting differentiation and reducing tumorigenic potential .
Q & A
Basic Research Questions
Q. How does 4EGI-1 inhibit the eIF4E/eIF4G interaction, and what experimental methods validate this mechanism?
- Answer: this compound binds to eIF4E with a dissociation constant (KD) of 25 μM, competitively disrupting its interaction with eIF4G . This inhibition is validated via fluorescence anisotropy assays, where increasing this compound concentrations reduce eIF4E activity (EC50 = 97 ± 4 μM) by destabilizing the eIF4E/7mGTP complex . Western blotting further confirms downstream effects, such as reduced phosphorylation of 4E-BP1, a marker of mTOR inhibition .
Q. What are the standard in vitro assays to evaluate this compound’s cytotoxicity and selectivity in cancer cells?
- Answer: ATP-based cell viability assays are commonly used, revealing IC50 values of ~30 μM in non-CSC breast cancer cells (e.g., MCF-7) versus ~11 μM in breast cancer stem cells (CSCs) . Flow cytometry with CSC markers (CD44<sup>high</sup>/CD24<sup>low</sup>) demonstrates selective depletion of CSCs by this compound isomers, while inactive analogs (e.g., 4EGI-N(410E)) show no effect .
Q. How does this compound modulate apoptosis in cancer models?
- Answer: this compound induces apoptosis by upregulating DR5 (a pro-apoptotic receptor) via CHOP-dependent endoplasmic reticulum (ER) stress and downregulating c-FLIP (an anti-apoptotic protein) through ubiquitin-proteasome degradation . In nasopharyngeal carcinoma, this mechanism synergizes with TRAIL to enhance radiotherapy sensitivity .
Advanced Research Questions
Q. Why does this compound exhibit selective cytotoxicity in breast CSCs compared to non-CSCs?
- Answer: Breast CSCs overexpress eIF4E1, making them more dependent on cap-dependent translation for survival. This compound selectively inhibits translation of CSC maintenance mRNAs (e.g., NANOG, OCT4, c-MYC) while sparing non-CSCs . Transcriptomic profiling via RT-PCR confirms that this compound reduces oncogenic protein synthesis without altering mRNA levels .
Q. How do structural dynamics of eIF4E influence this compound’s inhibitory activity?
- Answer: Molecular dynamics simulations reveal that this compound stabilizes eIF4E in a conformation incompatible with eIF4G binding. This allosteric modulation persists even after this compound removal, suggesting long-term disruption of the eIF4E/7mGTP complex . Mutagenesis studies targeting the β3-β4 loop of eIF4E could further elucidate these dynamics .
Q. What are the contradictions in reported toxicity thresholds for this compound across cell types?
- Answer: In Vero cells, this compound shows no significant toxicity below 100 μM , whereas in breast CSCs, cytotoxicity is observed at 11 μM . This discrepancy may arise from cell-type-specific eIF4E dependency or variations in assay conditions (e.g., exposure duration). Researchers should perform pilot toxicity assays tailored to their model systems.
Q. How can this compound be combined with other inhibitors to overcome resistance mechanisms?
- Answer: Co-treatment with Akt inhibitors (e.g., MK2206) enhances this compound’s efficacy by blocking compensatory Akt activation caused by mTORC1 inhibition. In xenograft models, this combination reduces tumor growth by 60% compared to monotherapy . Dose optimization studies are critical to minimize off-target effects.
Q. Does this compound affect pluripotency in stem cells, and what are the implications?
- Answer: In mouse embryonic stem cells (mESCs), this compound reduces protein synthesis by 50%, depleting pluripotency markers (Nanog, Oct4) and impairing colony-forming capacity . This suggests caution when studying this compound in regenerative models or tissues with stem-like populations.
Q. Methodological Considerations
- Dose Optimization: Use IC50 values as a starting point but validate via dose-response curves in target cells .
- Isomer Specificity: The [Z]-isomer of this compound binds eIF4E with higher affinity (KD = 8.74 μM) than the [E]-isomer, necessitating isomer-specific analyses .
- Data Interpretation: Distinguish transcriptional vs. translational effects using RT-PCR and polysome profiling .
Properties
IUPAC Name |
(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O4S/c19-12-6-5-10(7-13(12)20)15-9-29-18(21-15)23-22-14(17(25)26)8-11-3-1-2-4-16(11)24(27)28/h1-7,9H,8H2,(H,21,23)(H,25,26)/b22-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRKRECSIYXARE-HYARGMPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C/C(=N\NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.